N-butyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-BUTYL-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that contains a pyrazole and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 1,3-diketones with hydrazines under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of β-dicarbonyl compounds with amidines.
Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
N-Butylation: The final step involves the N-butylation of the coupled product using n-butylamine under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Amines, thiols, under reflux conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrazole-pyrimidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis for various organic transformations.
Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Drug Development:
Medicine
Anticancer Activity: Preliminary studies suggest that the compound may exhibit anticancer properties by inhibiting specific molecular targets involved in cancer cell proliferation.
Antimicrobial Activity: It may also possess antimicrobial properties, making it a candidate for the development of new antibiotics.
Industry
Agrochemicals: The compound can be used in the development of new pesticides and herbicides.
Polymer Industry: It can be used as a monomer or additive in the synthesis of specialty polymers.
Mechanism of Action
The mechanism of action of N-BUTYL-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole and pyrimidine rings can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
N-BUTYL-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE: Lacks the trifluoromethyl group, which may result in lower binding affinity and selectivity.
N-BUTYL-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-PYRIMIDINYL]AMINE: Contains a methyl group instead of a trifluoromethyl group, which may alter its chemical and biological properties.
Uniqueness
The presence of the trifluoromethyl group in N-BUTYL-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE enhances its chemical stability, lipophilicity, and binding affinity towards molecular targets, making it a unique and valuable compound for various applications.
Properties
Molecular Formula |
C14H18F3N5 |
---|---|
Molecular Weight |
313.32 g/mol |
IUPAC Name |
N-butyl-4-(1,3-dimethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H18F3N5/c1-4-5-6-18-13-19-11(7-12(20-13)14(15,16)17)10-8-22(3)21-9(10)2/h7-8H,4-6H2,1-3H3,(H,18,19,20) |
InChI Key |
OIAIYCTVYUFMSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=CC(=N1)C(F)(F)F)C2=CN(N=C2C)C |
Origin of Product |
United States |
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